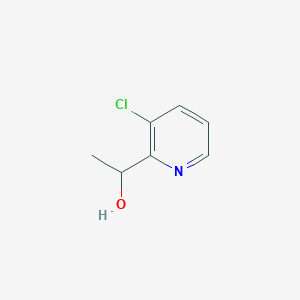

1-(3-Chloropyridin-2-yl)ethanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-chloropyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGFQCVQIVYJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 3 Chloropyridin 2 Yl Ethanol

Chemoenzymatic Approaches for Enantioselective Synthesis of 1-(3-Chloropyridin-2-yl)ethanol

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts. google.com Enzymes, particularly alcohol dehydrogenases, are powerful tools for the stereoselective synthesis of chiral alcohols, often providing high enantiomeric excess (ee) under mild reaction conditions. nih.govnih.gov

Application of Mutant Alcohol Dehydrogenases in Stereoselective Transformations

Alcohol dehydrogenases (ADHs) catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov The use of engineered or mutant ADHs allows for the acceptance of a broader range of substrates and can enhance enantioselectivity. For the synthesis of chiral alcohols like this compound, an (R)-selective or (S)-selective ADH can be employed for the asymmetric reduction of the corresponding prochiral ketone, 1-(3-Chloropyridin-2-yl)ethanone.

A study on the substrate range of the (R)-selective alcohol dehydrogenase evo-1.1.270 investigated its application in the synthesis of α-halogenated chiral alcohols with a pyridine (B92270) ring. uni-rostock.de While this study did not specifically report on the 3-chloro-2-pyridyl derivative, it demonstrated high conversions and excellent enantiomeric excess for various substituted picoline derivatives. For instance, the reduction of different α-halogenated acyl moieties attached to a pyridine ring yielded the corresponding chiral alcohols with ee values often exceeding 95%. uni-rostock.de This suggests that a similar approach using a suitable ADH could be highly effective for the enantioselective synthesis of this compound.

The general transformation can be represented as follows:

Table 1: Representative Enantioselective Reduction of Prochiral Ketones to Chiral Alcohols using an Alcohol Dehydrogenase

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1-(Pyridin-2-yl)ethanone | (R)-1-(Pyridin-2-yl)ethanol | 36 | >99 |

| 1-(Pyridin-4-yl)ethanone | (R)-1-(Pyridin-4-yl)ethanol | 93 | >99 |

| 2-Fluoro-1-(pyridin-2-yl)ethanone | (S)-2-Fluoro-1-(pyridin-2-yl)ethanol | 70 | 95 |

This table is illustrative and based on data for similar substrates from reference uni-rostock.de.

Kinetic Resolution Techniques for Achieving Enantiomeric Purity

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. researchgate.net In the context of this compound, this would involve the selective transformation of one enantiomer from a racemic mixture, allowing the other enantiomer to be isolated in high enantiomeric purity.

Enzymatic kinetic resolution, often utilizing lipases for the acylation of one enantiomer, is a widely used technique. unipd.it For instance, the racemic this compound could be subjected to acylation in the presence of a lipase. One enantiomer would be preferentially acylated to form an ester, which can then be separated from the unreacted, enantiomerically enriched alcohol. The selectivity of this process is often high, leading to products with excellent ee.

A hypothetical kinetic resolution of racemic this compound is depicted below:

The success of kinetic resolution depends on the selectivity factor (s), which is a ratio of the rate constants for the reaction of the two enantiomers. A high s-factor is necessary to achieve high enantiomeric excess in a reasonable yield. researchgate.net

Traditional Organic Synthesis Routes to this compound

Traditional organic synthesis provides robust and scalable methods for the preparation of this compound. These routes often begin with readily available starting materials and involve well-established chemical transformations.

Reduction Strategies of 1-(3-Chloropyridin-2-yl)ethanone to this compound

The most direct route to racemic this compound is the reduction of the corresponding ketone, 1-(3-Chloropyridin-2-yl)ethanone. This starting material is commercially available.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this transformation. pressbooks.pub This method is generally high-yielding and straightforward to perform on a laboratory scale.

Another common approach is the use of a Grignard reagent. khanacademy.orgyoutube.comyoutube.com While typically used to form new carbon-carbon bonds, a Grignard reaction with a carbonyl compound followed by an acidic workup produces an alcohol. For the synthesis of this compound, the addition of methylmagnesium bromide to 3-chloropyridine-2-carbaldehyde would yield the target alcohol.

Table 2: Comparison of Reduction Methods for Ketones

| Method | Reagent | Typical Conditions | Advantages |

| Hydride Reduction | NaBH₄ | Methanol, Room Temperature | Mild, High Yield, Simple Workup |

| Grignard Reaction | CH₃MgBr, then H₃O⁺ | Diethyl ether, then acidic workup | Forms a C-C bond, versatile |

Multistep Synthetic Pathways Involving Pyridine Derivatives and Selective Chlorination

The synthesis of this compound can also be achieved through a multistep sequence starting from simpler pyridine derivatives. This approach allows for the introduction of the chloro and ethanol (B145695) substituents in a controlled manner.

One potential pathway involves the selective chlorination of a suitable pyridine precursor. The chlorination of acetylpyridines has been studied, indicating that direct chlorination of 2-acetylpyridine (B122185) could be a viable step. ias.ac.in However, controlling the regioselectivity of chlorination on the pyridine ring can be challenging. A more controlled approach might involve the synthesis of 2,3-disubstituted pyridines through the metallation of 2-chloropyridine (B119429). khanacademy.org

A plausible synthetic sequence could be:

Chlorination: Selective chlorination of pyridine or a substituted pyridine to introduce the chlorine atom at the 3-position. The vapor-phase chlorination of pyridine derivatives is a known industrial process. google.com

Introduction of the Acetyl Group: Friedel-Crafts acylation or a similar reaction to introduce the acetyl group at the 2-position of the 3-chloropyridine (B48278).

Reduction: Reduction of the resulting 1-(3-Chloropyridin-2-yl)ethanone to the desired alcohol, as described in section 2.2.1.

The development of pyridine-based pesticides and pharmaceuticals has driven research into the selective functionalization of the pyridine ring, including chlorination and subsequent modifications. agropages.com

Exploration of Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a powerful strategy for the direct synthesis of enantiomerically enriched compounds from prochiral substrates. youtube.com In the case of this compound, the asymmetric reduction of 1-(3-Chloropyridin-2-yl)ethanone is the most logical approach.

A well-established method for the asymmetric reduction of ketones is transfer hydrogenation, often employing Noyori-type ruthenium catalysts. nih.gov These catalysts, in the presence of a hydrogen source like isopropanol (B130326) or a formic acid/triethylamine mixture, can reduce ketones to alcohols with high enantioselectivity. acgpubs.org The choice of the chiral ligand on the ruthenium catalyst determines the stereochemical outcome of the reaction.

The general reaction for the asymmetric transfer hydrogenation of 1-(3-Chloropyridin-2-yl)ethanone is shown below:

Table 3: Representative Results for Asymmetric Transfer Hydrogenation of Ketones

| Catalyst | Substrate | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee) (%) |

| RuCl(S,S)-TsDPEN | Acetophenone | HCOOH/Et₃N | 95 | 98 (R) |

| RuCl(R,R)-TsDPEN | 2-Acetylfuran | i-PrOH | 92 | 96 (S) |

This table is illustrative and based on general data for Noyori-type asymmetric transfer hydrogenation.

The development of novel chiral ligands and catalytic systems continues to expand the scope and efficiency of asymmetric reductions, providing a promising avenue for the synthesis of enantiopure this compound.

Methodological Advancements for Scalability and Industrial Viability of Synthetic Protocols

The industrial production of this compound necessitates synthetic routes that are not only high-yielding and cost-effective but also safe, environmentally benign, and readily scalable from the laboratory bench to pilot and full-scale manufacturing plants. Research in this area has concentrated on the optimization of reaction conditions, the use of robust and readily available starting materials, and the development of efficient purification methods.

A common and industrially feasible approach to synthesize this compound involves the reduction of a suitable precursor ketone, 2-acetyl-3-chloropyridine. The scalability of this process is contingent on several factors, including the choice of reducing agent, catalyst, and solvent system, as well as the control of reaction parameters.

Detailed Research Findings:

While specific large-scale production data for this compound is often proprietary, insights can be gleaned from patent literature and related chemical processes. For instance, the synthesis of precursors like 2,3-dichloropyridine, a potential starting material for 2-acetyl-3-chloropyridine, has been described in processes designed for industrial application. One such patented method highlights a preparation technology for a derivative that is deemed "suitable for industrialized production," suggesting the commercial availability of the necessary precursors at scale.

The asymmetric reduction of the ketone precursor is of paramount importance for the production of enantiomerically pure forms of this compound, which are often the biologically active isomers. Industrial asymmetric hydrogenations are a well-established technology, offering a green and efficient route to chiral alcohols. The success of such a process on an industrial scale hinges on the development of highly active and selective catalysts that can operate at low loadings to minimize costs.

Key considerations for the scalable synthesis of this compound via reduction of 2-acetyl-3-chloropyridine include:

Catalyst Selection and Optimization: For asymmetric reductions, the choice of a chiral catalyst is critical. The catalyst must exhibit high enantioselectivity (often >99% ee) and high turnover numbers (TON) to be economically viable. Optimization of the catalyst loading is a key aspect of process development to reduce costs associated with precious metal catalysts.

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to ensure complete conversion, minimize side reactions, and maximize yield and purity. In a large-scale setting, efficient heat transfer becomes a critical engineering challenge.

Solvent Selection: The solvent should be chosen for its ability to dissolve the reactants, its compatibility with the catalyst, its ease of removal and recovery, and its safety and environmental profile.

Downstream Processing: The purification of the final product to the required specifications is a crucial step. This may involve distillation, crystallization, or chromatography. The development of a robust crystallization process is often preferred for large-scale production due to its efficiency and cost-effectiveness.

The following interactive data table outlines the key parameters that would need to be optimized for a scalable and industrially viable synthesis of this compound.

| Parameter | Laboratory Scale Consideration | Industrial Scale Implication |

| Starting Material | High purity, commercially available | Cost-effective, readily available from multiple suppliers, consistent quality |

| Catalyst | High enantioselectivity and yield | High turnover number (TON), low catalyst loading, recyclability, robustness to impurities |

| Solvent | Good solubility of reactants | Low toxicity, high flash point, ease of recovery and recycling, minimal environmental impact |

| Reaction Temperature | Easily controlled with a heating mantle or ice bath | Efficient heat transfer and management in large reactors, precise temperature control to minimize by-product formation |

| Reaction Pressure | Often atmospheric pressure | May be elevated for hydrogenations to increase reaction rate; requires specialized high-pressure reactors and safety protocols |

| Work-up and Isolation | Extraction and column chromatography | Development of a robust crystallization or distillation process for purification, minimizing solvent waste |

| Process Safety | Standard laboratory safety procedures | Comprehensive hazard and operability (HAZOP) studies, implementation of process safety management (PSM) systems |

The transition from a laboratory-scale procedure to a robust industrial process for manufacturing this compound requires a multidisciplinary approach, integrating synthetic chemistry with chemical engineering principles to ensure a safe, efficient, and economically viable manufacturing process.

Chemical Reactivity and Derivatization Strategies of 1 3 Chloropyridin 2 Yl Ethanol

Nucleophilic Substitution Reactions at the Chloropyridine Moiety

The chlorine atom on the pyridine (B92270) ring of 1-(3-chloropyridin-2-yl)ethanol is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of halopyridines towards nucleophiles is significantly influenced by the position of the halogen. Positions 2 and 4 are more reactive than position 3. uoanbar.edu.iq This is because the electron-withdrawing nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance, which is not possible when the substituent is at the 3-position. vaia.comquimicaorganica.org In the case of this compound, the chlorine is at the 3-position, suggesting a lower reactivity compared to its 2- or 4-chloro isomers. However, substitution can still be achieved under appropriate conditions.

Amination Reactions for Nitrogen-Containing Derivatives

The replacement of the chlorine atom with nitrogen-based nucleophiles provides a direct route to various amino-substituted pyridine derivatives. While direct amination of this compound is not extensively documented, the reactivity of the 3-chloropyridine (B48278) core suggests that such transformations are feasible, typically requiring forcing conditions. The synthesis of related aminopyridines often involves methods like the Chichibabin reaction, where pyridine is heated with sodium amide to yield 2-aminopyridine, or through nucleophilic substitution of a halogen. uoanbar.edu.iq For instance, 3-chloropyridin-2-amine has been isolated as a by-product in other syntheses, indicating that the C-Cl bond at this position can be subject to amination. nih.gov The synthesis of various aminopyridines can also be achieved through one-pot syntheses involving vinyl azides and isonitriles. mdpi.com

Table 1: Representative Amination Reactions on the Chloropyridine Core

| Nucleophile | Reagent/Catalyst | Product Type | Reference |

| Amide ion | Sodium amide (NaNH₂) | Aminopyridine | uoanbar.edu.iq |

| Amines | Transition metal catalysts | Substituted aminopyridines | mdpi.com |

Thiolation and Azide (B81097) Derivatization Pathways

The introduction of sulfur and azide functionalities can also be accomplished via nucleophilic substitution.

Thiolation: The reaction of heteroaryl halides with thiols can proceed smoothly to form the corresponding thioethers. nih.gov For electron-deficient heterocycles, these reactions can occur without the need for an additional electron-withdrawing group. Given that the pyridine ring is electron-deficient, direct thiolation of this compound with a thiol in the presence of a base like potassium carbonate is a viable pathway.

Azide Derivatization: Allylic and benzylic azides are commonly synthesized through nucleophilic substitution using sodium azide (NaN₃). nih.gov While this compound is neither allylic nor benzylic in the traditional sense, the principles of nucleophilic substitution still apply. The reaction would involve the displacement of the chloride by the azide anion. One-pot syntheses involving sodium azide are also employed to create complex heterocyclic systems, which minimizes the handling of potentially explosive azide intermediates. bohrium.com

Table 2: Thiolation and Azide Derivatization Strategies

| Reaction Type | Reagent | Product Type | Reference |

| Thiolation | Thiol, K₂CO₃ | Heteroaryl thioether | nih.gov |

| Azide Substitution | Sodium azide (NaN₃) | Aryl azide | nih.gov |

Oxidation Transformations of the Hydroxyl Group of this compound

The secondary alcohol group of this compound can be oxidized to yield either a ketone (an aldehyde in the context of a primary alcohol) or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Formation of Aldehyde/Ketone Intermediates

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. byjus.com For this compound, this would yield 1-(3-chloropyridin-2-yl)ethanone. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this conversion as they are mild enough to stop the oxidation at the ketone stage without proceeding to the carboxylic acid. masterorganicchemistry.comopenstax.org

Table 3: Common Reagents for Oxidation of Secondary Alcohols to Ketones

| Reagent | Solvent | Typical Conditions | Reference |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room temperature | masterorganicchemistry.com |

| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | Room temperature | openstax.org |

Synthesis of Carboxylic Acid Derivatives

Further oxidation of the alcohol, or the intermediate ketone, can lead to the formation of a carboxylic acid. However, the oxidation of a secondary alcohol to a carboxylic acid involves the cleavage of a carbon-carbon bond, which is generally not a straightforward reaction. The more direct pathway to a carboxylic acid derivative from this substrate would involve oxidation of the methyl group of the ethanol (B145695) moiety. A more plausible route to a carboxylic acid with the same carbon skeleton would be the oxidation of the corresponding primary alcohol, if it were the starting material. The direct synthesis of 3-chloropyridine-2-carboxylic acid has been documented, though from different precursors. sigmaaldrich.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are typically used to oxidize primary alcohols to carboxylic acids. openstax.org

Elucidation of Reaction Mechanisms and Pathway Analysis for this compound

The reactivity of this compound is governed by established mechanistic principles of organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The substitution of the chlorine atom on the pyridine ring proceeds via an SNAr mechanism. This involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent elimination of the chloride leaving group restores the aromaticity of the ring. The stability of the Meisenheimer complex is key to the reaction's feasibility. For chloropyridines, attack at the 2- or 4-position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which is a stabilizing factor. uoanbar.edu.iq For 3-chloropyridine, this resonance stabilization involving the nitrogen atom is not possible, making it significantly less reactive towards nucleophilic substitution. uoanbar.edu.iqvaia.com

Oxidation of the Hydroxyl Group: The oxidation of the secondary alcohol to a ketone generally proceeds through a mechanism akin to an E2 elimination. masterorganicchemistry.comopenstax.org The initial step involves the formation of a good leaving group on the oxygen atom, for example, by reaction with a chromium-based reagent to form a chromate (B82759) ester. openstax.org A base then removes the proton from the carbon bearing the hydroxyl group. This is followed by the elimination of the leaving group and the formation of the carbon-oxygen double bond. masterorganicchemistry.com The presence of a hydrogen atom on the carbinol carbon is a prerequisite for this type of oxidation. byjus.com

Novel Derivatization Techniques for Enhanced Functionalization

Recent advancements in synthetic organic chemistry have opened up new pathways for the derivatization of molecules like this compound. These techniques aim to improve reaction efficiency, selectivity, and the diversity of accessible molecular architectures. Key strategies include the formation of bioactive pyrazole (B372694) carboxamides, stereoselective synthesis through enzymatic methods, and cutting-edge catalytic processes for C-H functionalization.

A significant area of development for derivatives of the 1-(3-chloropyridin-2-yl) scaffold is in the synthesis of pyrazole carboxamides, which have demonstrated potent insecticidal and fungicidal activities. nih.govnih.govfao.orgresearchgate.net While many reported syntheses start from the corresponding hydrazine, the derivatization of this compound would be a logical starting point for creating such analogues. The initial step would likely involve the oxidation of the secondary alcohol to a ketone, which can then be further manipulated.

More sophisticated and truly novel approaches to derivatization can be envisaged through the application of modern synthetic methodologies. For instance, enzymatic kinetic resolution offers a powerful tool for the separation of the racemic alcohol into its constituent enantiomers. This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the isolation of highly enantioenriched chiral alcohols and esters. wikipedia.orgnih.govnih.govmdpi.com This is particularly valuable as the biological activity of chiral molecules is often confined to a single enantiomer.

Furthermore, photoredox catalysis has emerged as a transformative technology for the functionalization of C-H bonds under mild conditions. nih.govnih.gov This methodology could potentially be applied to this compound to achieve remote C(sp³)–H functionalization, leading to the introduction of various functional groups at positions that are typically unreactive. Such a strategy would provide direct access to unique analogues from a single advanced intermediate.

The development of these novel derivatization techniques is crucial for expanding the chemical space accessible from this compound and for the discovery of new bioactive compounds.

Research into the derivatization of the 1-(3-chloropyridin-2-yl) core has led to the discovery of several compounds with significant biological activity. A notable class of these derivatives is the pyrazole carboxamides. For example, a series of novel 1-(3-chloropyridin-2-yl)-N-substituted-5-(trifluoromethyl)-pyrazole carboxamide derivatives were synthesized and characterized. researchgate.net The bioassays of these compounds revealed promising antibacterial and antifungal properties. Compound TC6 from this series, for instance, exhibited excellent activity against Xanthomonas oryzae, a bacterial pathogen affecting rice, with inhibition rates of 94.9% and 84.9% at concentrations of 200 µg/mL and 100 µg/mL, respectively. researchgate.net These results were superior to the commercial bactericide Bismerthiazol. researchgate.net

In another study, a series of anthranilic diamides containing a pyridylpyrazole-4-carboxamide core were synthesized and their insecticidal activities against Plutella xylostella (diamondback moth) were evaluated. nih.gov Several of these compounds demonstrated high larvicidal activity. Specifically, compounds 9IIIa , 9IIIc , 9IIId , and 9IVd showed significant insecticidal effects even at a concentration of 10 mg L⁻¹. nih.gov These findings underscore the importance of the 1-(3-chloropyridin-2-yl) moiety as a key structural component in the development of new agrochemicals.

The tables below summarize the reported biological activities of some of these derivatives.

Table 1: Fungicidal Activity of 1-(3-Chloropyridin-2-yl)-N-substituted-5-(trifluoromethyl)-pyrazole Carboxamide Derivatives

| Compound | Concentration (µg/mL) | Inhibition Rate (%) against Xanthomonas oryzae |

| TC6 | 200 | 94.9 |

| TC6 | 100 | 84.9 |

| Bismerthiazol (Control) | 200 | 94.6 |

| Bismerthiazol (Control) | 100 | 64.0 |

| Data sourced from a study on novel pyrazole carboxamide derivatives. researchgate.net |

**Table 2: Insecticidal Activity of Anthranilic Diamides Containing a Pyridylpyrazole-4-carboxamide Moiety against *Plutella xylostella***

| Compound | Concentration (mg L⁻¹) | Larvicidal Activity (%) |

| 9IIIa | 10 | >90 |

| 9IIIc | 10 | >90 |

| 9IIId | 10 | >90 |

| 9IVd | 10 | >90 |

| Data from a study on novel anthranilic diamides. nih.gov |

These research findings highlight the successful functionalization of the 1-(3-chloropyridin-2-yl) scaffold to produce highly active compounds for agricultural applications. The continued exploration of novel derivatization techniques will undoubtedly lead to the discovery of even more potent and selective molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Chloropyridin 2 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed information about the hydrogen and carbon environments within the compound.

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms in 1-(3-Chloropyridin-2-yl)ethanol. A typical ¹H NMR spectrum would display distinct signals corresponding to the ethanolic protons and the protons on the pyridine (B92270) ring. The methyl group (CH₃) of the ethanol (B145695) side chain is expected to appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CH-OH), in turn, would present as a quartet, split by the three protons of the methyl group. The chemical shift of the hydroxyl (-OH) proton is often variable and may appear as a broad singlet. pdx.edu

The three protons on the substituted pyridine ring will exhibit characteristic chemical shifts and coupling patterns in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). organicchemistrydata.org For a 2,3-disubstituted pyridine, these protons would appear as distinct, coupled signals, likely a doublet of doublets and two doublets, allowing for unambiguous assignment to their respective positions on the ring. The integration of these signals provides a quantitative measure of the protons in each environment, which is crucial for purity assessment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (Ethanol) | 1.4 - 1.6 | Doublet (d) | ~7 |

| -CH (Ethanol) | 4.8 - 5.1 | Quartet (q) | ~7 |

| -OH (Ethanol) | Variable (e.g., 2.0 - 5.0) | Singlet (s), broad | N/A |

| Pyridine-H5 | 7.2 - 7.4 | Doublet of Doublets (dd) | J ≈ 8, 5 |

| Pyridine-H4 | 7.7 - 7.9 | Doublet of Doublets (dd) | J ≈ 8, 2 |

| Pyridine-H6 | 8.3 - 8.5 | Doublet of Doublets (dd) | J ≈ 5, 2 |

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the two carbons of the ethanol side chain and the five carbons of the chloropyridine ring, plus the solvent signal.

The electron-withdrawing effects of the nitrogen atom and the chlorine substituent significantly influence the chemical shifts of the pyridine ring carbons. The carbon atom bonded to the chlorine (C3) and the carbons adjacent to the nitrogen (C2 and C6) are typically deshielded and appear at a lower field. chemicalbook.com The signals for the ethanol side chain carbons, a methyl (CH₃) and a methine (CH-OH), appear in the aliphatic region of the spectrum. docbrown.info This detailed carbon map is essential for confirming the substitution pattern on the pyridine ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (Ethanol) | 20 - 25 |

| -C H (Ethanol) | 65 - 70 |

| Pyridine-C5 | ~122 |

| Pyridine-C3 | ~130 |

| Pyridine-C4 | ~138 |

| Pyridine-C6 | ~147 |

| Pyridine-C2 | ~158 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of this compound and offers clues to its structure through analysis of its fragmentation patterns. The molecular ion peak (M⁺) would confirm the compound's molecular formula, C₇H₈ClNO. A key diagnostic feature would be the presence of an isotopic peak at M+2, with an intensity approximately one-third that of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Common fragmentation pathways would likely involve the cleavage of the ethanol side chain. The loss of a methyl radical (•CH₃) would result in a fragment at [M-15]⁺. Another prominent fragmentation would be the alpha-cleavage, leading to the formation of a stable chloropyridinium cation by breaking the C-C bond adjacent to the ring.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the IR spectrum would be characterized by several key absorption bands. rsc.org A prominent, broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. docbrown.info C-H stretching vibrations from the aliphatic ethanol group would appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyridine ring would be found just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A significant C-O stretching band for the secondary alcohol would be observed around 1100 cm⁻¹. The C-Cl stretch typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch, H-bonded | 3300 - 3500 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

| Secondary Alcohol | C-O Stretch | 1050 - 1150 |

| Chloro-Aromatic | C-Cl Stretch | 600 - 800 |

X-ray Crystallography for Precise Solid-State Structure Determination of Related Pyridine Scaffolds

A crucial feature often revealed in the crystal structures of such compounds is the presence of intermolecular hydrogen bonding. For instance, the hydroxyl group's hydrogen atom can form a hydrogen bond with the nitrogen atom of a neighboring pyridine ring (O-H···N). nih.gov This interaction plays a significant role in organizing the molecules into a stable, repeating lattice in the solid state. It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding, influencing its physical properties such as melting point and solubility. The technique also confirms the relative stereochemistry in chiral compounds and the planarity of the aromatic ring. mdpi.comnih.gov

Computational Investigations into 1 3 Chloropyridin 2 Yl Ethanol and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, allow for the detailed exploration of electronic structure and energy landscapes.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgprotheragen.ai It has become a popular tool in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgsynopsys.com DFT calculations are centered on the concept that the energy of a molecule can be determined from its electron density. synopsys.com

For 1-(3-Chloropyridin-2-yl)ethanol, DFT would be employed to calculate a range of molecular properties that are crucial for understanding its reactivity and stability. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The MEP map would visually represent the electrostatic potential on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule might interact with other chemical species, including biological targets.

Hypothetical DFT-Calculated Properties of this compound:

| Property | Calculated Value |

| Total Energy | -1025.43 Hartrees |

| HOMO Energy | -6.89 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.66 eV |

| Dipole Moment | 2.54 Debye |

This table presents hypothetical data for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. computabio.comeurekaselect.com This method is extensively used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein (receptor). iaanalysis.comresearchgate.net

Prediction of Optimal Binding Modes and Affinities with Biological Macromolecules

The primary goal of molecular docking is to identify the most likely binding pose of a ligand within the active site of a receptor and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. computabio.comiaanalysis.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. hansshodhsudha.com

In a hypothetical scenario, this compound could be docked into the active site of a relevant enzyme, for instance, a kinase or a dehydrogenase, to explore its potential as an inhibitor. The simulation would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, the hydroxyl group of the ethanol (B145695) moiety could act as a hydrogen bond donor or acceptor, while the chloropyridine ring could engage in hydrophobic and pi-stacking interactions.

Hypothetical Docking Results of this compound with a Target Protein:

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.2 |

| Hydrogen Bonds | 2 |

| Interacting Residues | TYR 88, ASP 145, LEU 198 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how the system evolves over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. tu-darmstadt.de This allows for the study of conformational changes, the influence of solvent, and the stability of molecular complexes. rsc.orgunibs.it

WaterMap Analysis for Characterizing Solvent Contributions to Ligand Binding

The role of water in molecular recognition is critical. schrodinger.com WaterMap is a computational tool that uses MD simulations to calculate the thermodynamic properties of water molecules in a specific region, such as the binding site of a protein. nih.govschrodinger.com It helps to identify "unhappy" or high-energy water molecules that can be displaced by a ligand to improve binding affinity. tandfonline.comresearchgate.net

A WaterMap analysis of a target protein's binding site in complex with this compound would highlight regions where the displacement of water molecules by the ligand is energetically favorable. For instance, the hydrophobic chloropyridine ring might displace structurally ordered, and thus entropically unfavorable, water molecules, leading to a gain in binding free energy.

Conformational Dynamics and Stability Analysis

MD simulations are invaluable for assessing the conformational flexibility of a ligand and the stability of its interactions with a receptor over time. cresset-group.com By running a simulation for a sufficient duration, one can observe whether the ligand remains in its initial docked pose or explores other binding modes. nih.gov This provides a more realistic assessment of the binding stability than a static docking pose. nih.gov

An MD simulation of the this compound-protein complex would be solvated in a box of explicit water molecules to mimic physiological conditions. github.io The analysis of the simulation trajectory would include the root-mean-square deviation (RMSD) of the ligand to assess its stability in the binding pocket, and the root-mean-square fluctuation (RMSF) of the protein residues to identify regions of flexibility.

Hypothetical MD Simulation Parameters for this compound-Protein Complex:

| Parameter | Value |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Average Ligand RMSD | 1.5 Å |

This table presents hypothetical data for illustrative purposes.

Computational Chemistry Applications in Accelerating Drug Discovery and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, offering methods to accelerate the identification and refinement of new therapeutic agents while reducing costs. steeronresearch.com In the journey from an initial "hit" compound to a viable drug candidate, the lead optimization phase is critical. nih.govucl.ac.uk This stage involves iteratively modifying a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. For a scaffold such as this compound, which contains a pyridine (B92270) ring—a common motif in many pharmaceuticals—computational techniques provide profound insights to guide this optimization process. nih.govresearchgate.net

The primary applications of computational chemistry in this context include understanding the molecule's intrinsic properties, predicting its interaction with biological targets, and evaluating its potential as a drug. Key methodologies employed for a molecule like this compound would involve Density Functional Theory (DFT), molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. numberanalytics.comnih.gov For this compound, DFT calculations can predict a variety of crucial properties, including molecular geometry, conformational energies, and electronic characteristics like charge distribution and the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap. numberanalytics.comcrimsonpublishers.com This information is fundamental for understanding the molecule's stability, reactivity, and the types of intermolecular interactions it can form, such as hydrogen bonds or dipole-dipole interactions, which are critical for binding to a protein target. crimsonpublishers.com By modeling the transition states, DFT can also help elucidate the mechanism of action between a potential drug and its receptor. longdom.org

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, typically a protein. ucl.ac.uk Given the prevalence of pyridine derivatives as kinase inhibitors, a common application would be to dock this compound into the ATP-binding site of a relevant kinase, such as Epidermal Growth Factor Receptor (EGFR). nih.govrsc.org The docking simulation calculates a binding energy or score, which estimates the binding affinity. More importantly, it reveals the specific interactions—like hydrogen bonds and hydrophobic contacts—between the compound and the amino acid residues in the active site. researchgate.netacs.org For instance, a simulation might show the hydroxyl group of the ethanol moiety acting as a hydrogen bond donor, while the pyridine ring engages in π-stacking interactions. This knowledge allows medicinal chemists to rationally design modifications to the scaffold to enhance these interactions and thereby improve potency.

ADMET Prediction

A significant cause of late-stage failure in drug development is an unfavorable ADMET profile. mdpi.com Computational tools can predict these properties early in the discovery process, allowing for the pre-emptive removal of unsuitable candidates. steeronresearch.com For this compound, a variety of ADMET parameters would be assessed using machine learning models and quantitative structure-activity relationship (QSAR) analyses. protheragen.ainih.gov These predictions include oral bioavailability, blood-brain barrier (BBB) penetration, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicities such as hERG inhibition (which can lead to cardiotoxicity). nih.gov By evaluating these properties in silico, researchers can prioritize compounds that are more likely to be safe and effective in the body.

The integration of these computational methods provides a powerful framework for lead optimization. Starting with a core structure like this compound, chemists can use these predictive tools to explore chemical space efficiently, guiding the synthesis of new analogues with a higher probability of success.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

This table presents known and predicted physicochemical data for this compound and its structural isomers. Predicted values are common in computational drug discovery for initial assessment.

| Property | This compound | 1-(2-Chloropyridin-3-yl)ethanol | 1-(4-Chloropyridin-2-yl)ethanol |

| CAS Number | N/A | 131674-39-0 sinfoochem.com | 121638-26-4 chemicalbridge.co.uk |

| Molecular Formula | C₇H₈ClNO | C₇H₈ClNO sinfoochem.com | C₇H₈ClNO chemicalbridge.co.uk |

| Molecular Weight | 157.60 g/mol | 157.60 g/mol sinfoochem.com | 157.60 g/mol |

| Exact Mass | 157.02944 Da | 157.02944 Da | 157.02944 Da chemicalbridge.co.uk |

| XlogP (Predicted) | ~1.5 | ~1.5 | ~1.5 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 |

Table 2: Hypothetical Molecular Docking Results for this compound Derivatives against a Kinase Target (e.g., Aurora B)

This hypothetical table illustrates how docking results could guide lead optimization. Modifications to the parent compound (P0) are evaluated based on their predicted binding energy and key interactions within the kinase active site, drawing on published studies of similar pyridine-based inhibitors. acs.org

| Compound ID | Modification | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| P0 | This compound | -7.5 | Leu83, Val91 | Hydrophobic |

| D1 | Addition of a methyl group to pyrazole (B372694) | -8.2 | Leu83, Ala157 | Hydrophobic |

| D2 | Replacement of Cl with Br on pyridine | -7.8 | Leu83, Val91 | Hydrophobic, Halogen Bond |

| D3 | Addition of an amide to ethanol sidechain | -9.1 | Lys106, Glu155 | H-Bond, Hydrophobic |

Table 3: Predicted ADMET Profile for a Lead Compound

This table shows a sample output from an in silico ADMET prediction tool for a hypothetical lead candidate based on the this compound scaffold. Such profiles are crucial for early-stage drug development. nih.govnih.gov

| Property | Prediction | Implication for Drug Development |

| GI Absorption | High | Good potential for oral administration. |

| BBB Permeant | No | Low likelihood of central nervous system side effects. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this metabolic pathway. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Ames Toxicity | No | Unlikely to be mutagenic. |

| Aqueous Solubility | Moderate | May require formulation strategies to improve dissolution. |

Biological and Biomedical Research Applications of 1 3 Chloropyridin 2 Yl Ethanol and Its Derivatives

Role as a Chiral Building Block in Medicinal Chemistry

The utility of 1-(3-Chloropyridin-2-yl)ethanol in medicinal chemistry is significantly enhanced by its chirality. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different pharmacological and toxicological profiles. The ability to synthesize and utilize a single enantiomer of a drug can lead to improved efficacy and safety. nih.govresearchgate.net As such, chiral building blocks like this compound are crucial reagents for constructing complex, stereochemically pure drug candidates. nih.gov The pharmaceutical industry's demand for single-enantiomer drugs has driven the development of synthetic methods, including asymmetric synthesis with chiral catalysts, to produce these essential intermediates. researchgate.net

Synthesis of Beta(3)-Adrenergic Receptor Agonists and Related Ligands

A significant application of chiral alcohols derived from chloropyridines is in the synthesis of β3-adrenergic receptor agonists. researchgate.net The β3-adrenergic receptor is a target for therapeutic intervention in conditions like overactive bladder syndrome. nih.gov

Research has detailed the synthesis of potent β3-receptor agonists where a key step involves the use of a chiral epoxide derived from a related chloropyridyl ethanol (B145695). researchgate.net For instance, the enantioselective Noyori hydrogenation reaction is employed to create the necessary chiral epoxides that are crucial for producing the target agonist compounds. researchgate.net This highlights the importance of the stereocenter, analogous to the one in this compound, in achieving the desired biological activity. The synthesis of agonists like solabegron (B109787) also relies on methodologies developed to produce highly enantioenriched β-amino alcohols, demonstrating the broader importance of this class of chiral intermediates. researchgate.net

Table 1: Examples of β3-Adrenergic Receptor Agonists and Key Synthetic Intermediates

| Compound/Intermediate | Therapeutic Target/Role | Key Synthetic Feature | Reference |

|---|---|---|---|

| β3-Receptor Agonist 1 & 2 | β3-Adrenergic Receptor | Synthesized via a common key amine intermediate derived from a chiral epoxide. | researchgate.net |

| (2R)-Chloro-1-(6-chloropyridin-3-yl)ethanol | Chiral Intermediate | A key chiral alcohol used in the synthetic sequence. | researchgate.net |

| Solabegron | β3-Adrenergic Receptor | Synthesis involves highly enantioenriched N-(2-ethylamino)-β-amino alcohols. | researchgate.net |

| Mirabegron | β3-Adrenergic Receptor | An approved drug for overactive bladder, highlighting the success of this drug class. | nih.gov |

Precursor to Diverse Pharmacologically Active Molecules

Beyond specific receptor targets, this compound and its structural analogs are precursors to a wide array of molecules with potential pharmacological relevance. The pyridine (B92270) ring system is a common scaffold in many biologically active compounds. researchgate.net The chlorine substituent and the ethanol side chain provide reactive handles for further chemical modification, allowing for the generation of diverse molecular libraries for drug discovery screening.

An example of a derivative is Ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate, a more complex molecule built upon the chloropyridine framework. nih.gov Such derivatives showcase how the initial building block can be elaborated into different heterocyclic systems, each with the potential for unique biological activities. The development of new synthetic methodologies continually expands the range of accessible molecules from such foundational building blocks. dntb.gov.ua

Exploration of Broad Bioactivity Profiles of this compound Derivatives

The investigation into the biological activities of derivatives extends beyond targeted synthesis, exploring broader potential in areas such as anti-infective research. The inherent properties of the pyridine ring and its derivatives suggest a potential for a range of biological effects.

Investigation of Antimicrobial and Antiviral Properties

While direct studies on the antimicrobial and antiviral properties of this compound itself are not extensively documented, research into structurally related compounds provides a basis for exploration. For example, various heterocyclic compounds, including those containing nitrogen, are known to possess antimicrobial activity. nih.gov

Furthermore, derivatives incorporating a triazole ring, which can be synthesized from precursors like this compound, have shown promise as antiviral agents. Studies on 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) have demonstrated their ability to inhibit influenza virus replication. mdpi.com These compounds were found to reduce the infectivity of the virus, suggesting potential as virucidal agents that act on extracellular virions. mdpi.com This line of research supports the investigation of triazole derivatives of this compound for similar antiviral activities.

Table 2: Antiviral Activity of Related Heterocyclic Compounds

| Compound Class | Virus Target | Mechanism of Action | Reference |

|---|---|---|---|

| Triazolyl Lupinine Derivatives | Influenza A (H1N1, H3N2) | Inhibition of viral replication, potential virucidal effect. | mdpi.com |

| Boron Cluster-Amino Acid Conjugates | Influenza A (H1N1) | Inhibition of the cytopathic effect of the virus. | nih.gov |

Studies on Influence over Cellular Processes and Viability

The potential therapeutic utility of any compound is intrinsically linked to its effect on cellular processes and its cytotoxicity. Investigations into new chemical entities often involve evaluating their impact on cell viability. For instance, studies on new derivatives of the closo-decaborate anion, which were developed for antiviral purposes, included assessments of their toxic effects on cell monolayers. nih.gov It was found that these compounds generally exhibited low toxicity to the MDCK (Madin-Darby Canine Kidney) cell line used in the antiviral assays. nih.gov Such studies are crucial to establish a therapeutic window and are a standard part of the preclinical evaluation of derivatives that could be developed from building blocks like this compound.

Enzyme and Protein Interaction Studies

To understand the mechanism of action of biologically active molecules, it is essential to study their interactions with specific enzymes and proteins. For derivatives of this compound, this could involve a wide range of biological targets.

Molecular docking studies are a powerful computational tool used to predict the binding orientation and affinity of a molecule to a target protein. In the context of antiviral research on related compounds, molecular docking was used to investigate the interaction of triazolyl lupinine derivatives with key influenza virus proteins, namely hemagglutinin and neuraminidase. mdpi.com The results showed strong binding energies, corroborating the experimental data on their antiviral efficacy. mdpi.com These findings suggest that derivatives of this compound could be designed and evaluated for their potential to inhibit specific viral or cellular enzymes through similar interaction studies.

Modulation of Enzyme Activities and Inhibition Mechanisms

Derivatives of this compound, particularly those incorporating a pyrazole (B372694) carboxamide structure, have demonstrated notable enzyme-inhibiting activities. One area of significant interest is their effect on succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. Research into novel 1-(3-chloropyridin-2-yl)-N-substituted-5-(trifluoromethyl)-pyrazole carboxamide derivatives has revealed their potential as SDH inhibitors. For instance, the compound designated as Y47 showed an IC50 value of 7.7 mg/L against SDH, which was found to be superior to the established fungicide fluopyram (B1672901) (24.7 mg/L) researchgate.net. This inhibitory action is a key mechanism behind the antifungal properties of these compounds.

Further studies on related structures have also pointed towards enzyme inhibition as a primary mode of action. For example, certain 2-chloropyridine (B119429) derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have been shown to exhibit significant telomerase inhibitory activity researchgate.net. Compound 6o from this series displayed a potent IC50 value of 2.3±0.07μM against telomerase, an activity level comparable to the positive control, ethidium (B1194527) bromide researchgate.net. Docking simulations have helped to visualize the binding of these molecules within the active site of the enzyme, further supporting the inhibition mechanism researchgate.net. While not directly involving this compound itself, the inhibition of yeast and horse liver alcohol dehydrogenases by ethanol provides a broader context for how ethanol and its derivatives can interact with enzyme active sites nih.gov.

| Compound/Derivative Class | Target Enzyme | IC50 Value | Source |

| 1-(3-chloropyridin-2-yl)-pyrazole carboxamide (Y47) | Succinate Dehydrogenase (SDH) | 7.7 mg/L | researchgate.net |

| 2-chloropyridine derivative (6o ) | Telomerase | 2.3±0.07μM | researchgate.net |

Potential Influence on Monoaminergic Neurotransmitter Systems and Antidepressant Effects

The direct influence of this compound on monoaminergic neurotransmitter systems has not been extensively documented in the reviewed literature. However, the broader class of compounds with antidepressant potential often interacts with these systems. Depression is frequently linked to the dysregulation of monoamine neurotransmitters such as serotonin (B10506), noradrenaline, and dopamine (B1211576) in the central nervous system nih.gov.

Studies on various heterocyclic compounds have shown that their antidepressant-like effects are often mediated through interactions with adrenergic, dopaminergic, and serotonergic systems nih.gov. For example, the hydroalcoholic extract of Siphocampylus verticillatus demonstrated an antidepressant-like effect by inhibiting the synaptosomal uptake of noradrenaline and serotonin more potently than dopamine nih.gov. While this research does not directly involve this compound, it highlights the pathways that structurally related psychoactive compounds might influence. The synthesis of novel antidepressant molecules, such as those with triazole-containing quinolinone structures, has shown promise in exhibiting greater antidepressant efficacy than existing drugs like fluoxetine (B1211875) in preclinical models nih.gov. Given the structural similarities of the pyridine moiety to other nitrogen-containing heterocycles with known neurological activity, further investigation into the potential effects of this compound and its derivatives on monoaminergic systems could be a worthwhile area of research.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives Incorporating the Moiety

Structure-activity relationship (SAR) studies on derivatives incorporating the 1-(3-chloropyridin-2-yl) moiety have provided valuable insights into the structural requirements for their biological activities. For pyrazole carboxamide derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis has indicated that the presence of bulky, sterically hindering groups and electronegative groups at the 5-position of the pyrazole ring is crucial for their antifungal activity researchgate.net.

Impact of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of derivatives containing the 1-(3-chloropyridin-2-yl) moiety are highly dependent on the nature and position of various substituents. For example, in a series of pyridine derivatives, the number of methoxy (B1213986) (OMe) groups on the structure was directly correlated with their antiproliferative activity. A derivative with three OMe groups had an IC50 value of 12 μM, while another with four OMe groups showed an IC50 of <25 μM, and a derivative with six OMe groups had a significantly lower IC50 of 1.0 μM mdpi.com.

The type of substituent also plays a critical role. In one study, a derivative with a single methyl (CH3) group had an IC50 of 1.30 mM against a cancer cell line. Replacing the CH3 group with a chlorine (Cl) atom or a hydrogen (H) atom resulted in higher IC50 values of 5.84 mM and 7.15 mM, respectively, indicating a decrease in potency mdpi.com. Furthermore, the introduction of isothiocyanate and carboxamide moieties at the 5-position of the pyrazole ring has been shown to enhance the antifungal activities of these compounds researchgate.net. These examples clearly demonstrate that even minor modifications to the chemical structure can have a profound impact on the biological activity of these derivatives.

| Derivative Class | Substituent Variation | Impact on Biological Activity | Source |

| Pyridine Derivatives | Increase in OMe groups | Increased antiproliferative activity (lower IC50) | mdpi.com |

| Pyridine Derivatives | CH3 vs. Cl vs. H | CH3 group showed higher potency (lower IC50) | mdpi.com |

| Pyrazole Derivatives | Introduction of isothiocyanate and carboxamide moieties | Enhanced antifungal activity | researchgate.net |

Applications in Insecticide Development via Pyrazole Scaffolds Incorporating the 3-Chloropyridin-2-yl Moiety

The 3-chloropyridin-2-yl moiety is a key structural component in the development of modern insecticides, particularly those based on a pyrazole scaffold clockss.org. These N-pyridylpyrazole derivatives have garnered significant attention in agrochemical research due to their potent insecticidal properties nih.gov. For instance, derivatives of 3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide have demonstrated high larvicidal activity against Plutella xylostella researchgate.net.

Research has shown that the insecticidal activity of these compounds is influenced by the specific substituents on the pyrazole and pyridine rings. For example, certain 2-phenylpyridine (B120327) derivatives containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety exhibited 100% insecticidal activity against Mythimna separata at a concentration of 500 mg/L nih.gov. The development of these compounds is part of a broader effort to find new and effective crop protection agents semanticscholar.org. The fungicidal and antiviral activities of some of these pyrazole derivatives further enhance their value in agriculture researchgate.net. The success of commercial pyrazole-based insecticides like fipronil (B1672679) and ethiprole (B1671408) has paved the way for the continued exploration of new derivatives incorporating the 3-chloropyridin-2-yl moiety nih.gov.

| Derivative Class | Target Pest | Activity Level | Source |

| 3-bromo-N-(...)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide | Plutella xylostella | 71.43% activity at 0.4 μg mL-1 | researchgate.net |

| 2-phenylpyridine derivatives with 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety | Mythimna separata | 100% activity at 500 mg/L | nih.gov |

| α-aminophosphonate derivatives with N-pyridylpyrazole moiety | Oriental armyworm | Modest to weak activity at 200 μg mL-1 | nih.gov |

Catalytic Applications Involving 1 3 Chloropyridin 2 Yl Ethanol Complexes

Formation of Metal Complexes for Potential Catalytic Reactions

There is a notable absence of specific studies detailing the formation of metal complexes directly involving 1-(3-Chloropyridin-2-yl)ethanol as a ligand for catalytic purposes. Generally, pyridinyl alcohols can act as ligands, coordinating with transition metals to form complexes that may exhibit catalytic properties. nih.gov The synthesis of such complexes often involves the reaction of the corresponding pyridinyl alcohol with a metal salt, such as a chloride or acetate, in a suitable solvent like ethanol (B145695). nih.govresearchgate.net However, no specific examples or detailed characterization of metal complexes derived from this compound for catalytic applications were found in the available literature. Research in analogous areas has shown the synthesis of various metal complexes with other pyridine-containing ligands, which have been investigated for their catalytic activities in different reactions. nih.govnih.govias.ac.in

Investigation of Enhanced Catalytic Activities in Various Organic Transformations

Due to the lack of information on the formation of its metal complexes, there is consequently no available research on the investigation of their enhanced catalytic activities in organic transformations. The catalytic potential of metal complexes is highly dependent on the nature of the ligand and the metal center. For other pyridinyl compounds, metal complexes have been shown to catalyze a range of reactions, including cross-coupling reactions and polymerizations. nih.gov For instance, palladium complexes of aminopyridinato ligands have been successfully used as catalysts in Suzuki cross-coupling reactions. nih.gov However, no such studies have been reported for complexes of this compound.

One related patent describes a catalytic process where a similar compound, 2-chloro-3-pyridyl methyl alcohol, is oxidized to 2-chloro-3-aldehyde pyridine (B92270) using a silver-loaded activated carbon catalyst. google.com This indicates a potential for catalytic transformation at the alcohol group, but does not involve the formation of a stable metal complex for broader catalytic use in other organic transformations.

Contributions to Chemoenzymatic Catalysis Systems

The field of chemoenzymatic catalysis, which combines chemical and enzymatic steps to achieve efficient and selective synthesis, is a burgeoning area of research. These systems often utilize enzymes for specific transformations on complex molecules that are challenging to achieve through traditional chemical methods. While there is extensive literature on the principles and applications of chemoenzymatic synthesis, there is no specific mention or study of this compound or its derivatives being used in such systems. The development of chemoenzymatic processes is highly specific to the target molecule and the available enzymes, and it appears that this particular compound has not yet been a focus of such research efforts.

Advanced Synthetic Utility As a Chiral Building Block in Organic Synthesis

Enabling Enantioselective Reactions in Complex Molecule Synthesis

The presence of a chiral center in 1-(3-chloropyridin-2-yl)ethanol makes it an excellent starting material or intermediate for enantioselective synthesis, a field focused on the preferential formation of one enantiomer of a chiral product. The controlled synthesis of a single enantiomer is crucial in fields such as pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. nih.gov

A significant application of chiral this compound is in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in the creation of novel chiral fluorinated pyrazole (B372694) carboxamides. nih.gov In a multi-step synthesis, the chiral integrity of the this compound moiety is transferred to the final product, resulting in a series of chiral pyrazole derivatives with potential applications as nematocidal agents. nih.gov The synthesis involves the reaction of the chiral pyridinyl amine with other reagents to construct the pyrazole ring system, demonstrating how the initial chirality of the building block dictates the stereochemistry of the much larger and more complex final molecule. nih.gov

The broader context of enantioselective synthesis relies on various strategies, including the use of chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comnih.gov While this compound itself can be the target of an asymmetric synthesis, its derivatives can also act as chiral ligands or catalysts. Pyridine-containing chiral ligands, for example, have been successfully employed in a variety of asymmetric catalytic reactions. researchgate.netnih.gov The nitrogen atom of the pyridine (B92270) ring can coordinate to a metal center, creating a chiral environment that influences the approach of reactants and leads to high enantioselectivity. researchgate.net

Construction of Diverse Complex Organic Architectures

The utility of this compound extends to the construction of a wide array of complex organic architectures. Its bifunctional nature—a reactive alcohol group and a modifiable pyridine ring—provides multiple points for synthetic elaboration.

The general principles of constructing complex molecules often involve multicomponent reactions, where several starting materials are combined in a single step to form a complex product. nih.govnih.gov The pyridine moiety of this compound can participate in various C-C and C-N bond-forming reactions, making it a suitable component for such strategies. For instance, the palladium-catalyzed coupling of pyridine derivatives is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceuticals and advanced materials. acs.org The chloro-substituent on the pyridine ring of this compound provides a handle for such cross-coupling reactions, further expanding its synthetic potential.

Applications in Polymer Chemistry as a Strategic Protective Group

In the realm of polymer chemistry, the strategic use of protecting groups is essential for the synthesis of well-defined macromolecules with specific functionalities. Protecting groups temporarily mask a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. highfine.com While direct applications of this compound as a protecting group in polymer chemistry are not extensively documented, the closely related compound, 2-(pyridin-2-yl)ethanol, has demonstrated significant utility in this area, suggesting a strong potential for its chlorinated analog.

Research has shown that 2-(pyridin-2-yl)ethanol is an effective protecting group for methacrylic acid. rsc.orgucy.ac.cyresearchgate.net The resulting monomer, 2-(pyridin-2-yl)ethyl methacrylate (B99206), can be polymerized using controlled polymerization techniques like group transfer polymerization (GTP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.orgresearchgate.net The pyridin-2-yl)ethyl protecting group exhibits stability under acidic conditions and can be selectively removed under alkaline or thermal conditions after polymerization to yield well-defined poly(methacrylic acid) segments. rsc.orgucy.ac.cyresearchgate.net This selective deprotection is a key advantage, allowing for the synthesis of block copolymers with distinct hydrophilic and hydrophobic domains. rsc.orgresearchgate.net

Given the similar chemical nature of the pyridyl-ethanol moiety, it is highly probable that this compound could serve a similar role as a precursor to a protecting group. The presence of the chloro-substituent might influence the stability and cleavage conditions of the protecting group, potentially offering a more tunable system for polymer chemists. Furthermore, studies on N-(2-pyridyl)aminoethyl alcohols as precursors for thermolabile protecting groups highlight the versatility of the pyridyl moiety in designing stimuli-responsive materials. researchgate.net

Development of Novel Materials Exhibiting Specific Chiral Properties

The development of novel materials with specific chiral properties is a rapidly advancing field, with applications ranging from chiral separations and asymmetric catalysis to chiroptical devices. rsc.orgnih.gov Chiral building blocks are fundamental to the creation of such materials, as the chirality at the molecular level can be translated into macroscopic chiral properties. While the direct incorporation of this compound into chiral materials is not yet widely reported, its inherent chirality makes it a promising candidate for such applications.

The synthesis of chiral polymers is a major avenue for creating chiral materials. cmu.eduacs.orgrsc.org Chiral monomers can be polymerized to produce macromolecules with a defined stereochemistry. The resulting chiral polymers can exhibit unique properties such as the ability to selectively recognize and bind other chiral molecules, making them useful for chiral chromatography and sensor applications. rsc.org Given that this compound can be converted into a monomer (e.g., a methacrylate derivative), its polymerization could lead to novel chiral polymers with the pyridyl group providing additional functionality, such as metal coordination sites or pH-responsiveness.

Another approach to chiral materials is the construction of chiral metal-organic frameworks (MOFs) or coordination polymers. nih.govcmu.edu In this context, chiral ligands are used to build extended, ordered structures with chiral pores or channels. The pyridine and alcohol functionalities of this compound could be modified to create a bifunctional chiral ligand capable of coordinating to metal ions and forming such frameworks. The resulting materials could have potential applications in enantioselective catalysis and separations.

The nematocidal compounds derived from chiral this compound can themselves be considered a form of chiral material, where the specific three-dimensional arrangement of atoms is responsible for their biological activity. nih.gov This underscores the principle that the transfer of chirality from a simple building block to a more complex system can imbue that system with valuable and specific functions.

Conclusion and Future Research Directions for 1 3 Chloropyridin 2 Yl Ethanol

Current State of Academic Research and Key Achievements

Academic research on 1-(3-Chloropyridin-2-yl)ethanol has predominantly centered on its role as a key building block in the synthesis of agrochemicals and pharmaceuticals. The principal achievement in the study of this compound is the successful demonstration of its utility as a precursor to a variety of biologically active molecules.

The core structure, featuring a chiral secondary alcohol and a 3-chloropyridine (B48278) moiety, provides a versatile scaffold for chemical modifications. Research has highlighted its incorporation into pyrazole (B372694) carboxamide derivatives, which have shown significant insecticidal and fungicidal properties. researchgate.netresearchgate.netresearchgate.net For instance, a series of novel 1-(3-chloropyridin-2-yl)-N-substituted-5-(trifluoromethyl)-pyrazole carboxamide derivatives were synthesized and showed promising antibacterial and antifungal activities. researchgate.net Another study detailed the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides with demonstrated insecticidal and fungicidal activities. researchgate.net

The significance of this compound is thus largely defined by the successful development of these potent agrochemicals. The compound itself is a testament to the continued interest in pyridine-based structures in medicinal and agricultural chemistry. chemimpex.com

Table 1: Selected Research Findings on Derivatives of this compound

| Derivative Class | Biological Activity | Reference |

| Pyrazole Carboxamides | Insecticidal, Fungicidal, Antibacterial | researchgate.netresearchgate.netresearchgate.net |

| Pyrazole Carbonyl Chlorides | Intermediates for Fungicides | researchgate.net |

| Thiazole Carboxamides | Fungicidal, Antiviral | researchgate.net |

Identification of Unexplored Reactivity and Derivatization Pathways

The explored reactivity of this compound is primarily focused on the functionalization of its hydroxyl group. This has been effectively utilized in the synthesis of various esters and in its linkage to other heterocyclic systems. However, several avenues of its reactivity remain to be fully investigated.

The pyridine (B92270) ring itself, with its specific electronic properties influenced by the chlorine atom and the ethanol (B145695) substituent, presents opportunities for further functionalization. Unexplored pathways could include:

C-H functionalization: Direct functionalization of the pyridine ring's C-H bonds could lead to novel derivatives with unique properties.

Cross-coupling reactions: The chlorine atom on the pyridine ring is a handle for various cross-coupling reactions, which could be more extensively explored to introduce a wider range of substituents.

Oxidation and Reduction Reactions: Beyond the simple conversion to ketones, selective oxidation or reduction of the pyridine ring could yield novel molecular frameworks.

Further exploration of these reaction pathways could unlock new classes of compounds with potentially enhanced biological or material properties.

Emerging Trends and Prospects in Asymmetric Synthesis and Catalysis of Chiral Alcohols

The presence of a chiral center in this compound makes its asymmetric synthesis a topic of significant interest. Enantiomerically pure chiral alcohols are highly valuable in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit vastly different biological activities.

Emerging trends in the asymmetric synthesis of chiral alcohols, including pyridyl alcohols, involve the use of chemoenzymatic methods and transition metal-catalyzed asymmetric reduction of the corresponding ketones. researchgate.net Alcohol dehydrogenases, for instance, have shown great promise in the enantioselective reduction of prochiral ketones to yield chiral alcohols with high enantiomeric excess. researchgate.net

For this compound, future prospects in this area include:

Development of stereoselective catalysts: The design of new chiral catalysts, whether enzymatic or metallic, that are highly efficient and selective for the synthesis of (R)- and (S)-1-(3-Chloropyridin-2-yl)ethanol is a key area for future research.

Kinetic resolution: The development of efficient kinetic resolution methods to separate racemic mixtures of this compound would provide another route to enantiomerically pure forms.

Catalytic applications of the chiral alcohol: The chiral alcohol itself can be explored as a ligand in asymmetric catalysis, a field where pyridyl alcohols have shown considerable promise.

Table 2: Spectroscopic Data for Related Chiral Alcohols

| Compound | 1H NMR (CDCl3, δ, ppm) | 13C NMR (CDCl3, δ, ppm) | IR (cm-1) | Reference |

| (S)-1-Phenylethanol | 1.48 (d, 3H), 1.91 (s, 1H), 4.85 (q, 1H), 7.16-7.26 (m, 5H) | 21.1, 25.1, 70.3, 125.4, 129.2, 137.2, 142.9 | 3364, 1514, 1451, 1089, 817, 728 | rsc.org |

| (S)-1-(Pyridin-2-yl)ethanol | 1.49 (d, 3H), 1.88 (s, 1H), 4.88 (q, 1H), 7.23-7.38 (m, 4H) | 25.2, 69.8, 123.6, 125.6, 127.5, 129.8, 134.4, 147.9 | 3355, 1598, 1574, 1477, 1079, 811, 786, 697 | rsc.org |

Future Prospects for Novel Biological and Material Science Applications